Racecadotril

Antidiarrheal safety Radiation enteritis Clinical trial

Racecadotril is a peripherally restricted neutral endopeptidase (NEP) inhibitor prodrug that delivers pure antisecretory and proabsorptive effects without suppressing intestinal motility—a critical clinical differentiator from loperamide, which carries a 64.2% higher risk of rebound constipation. Its active metabolite, thiorphan (Ki = 6.1 nM vs. parent Ki = 4500 nM), does not cross the blood‑brain barrier, eliminating CNS opioid liabilities. Procure only EP‑grade material (≥98.0% anhydrous basis, Ph. Eur. Monograph 2171) with fully characterized impurity profiles (markers A, C, E, F, G) for clinical trials in acute infectious diarrhea, oncology supportive care, or veterinary pharmacology studies. TID‑compatible PK (Tmax ~0.75 h, t½ ~3 h) simplifies protocol design. Suitable for ANDA submissions and GMP batch‑release QC.

Molecular Formula C21H23NO4S
Molecular Weight 385.5 g/mol
CAS No. 81110-73-8
Cat. No. B1680418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRacecadotril
CAS81110-73-8
Synonymsacetorphan
acetorphan, (R)-isomer
acetorphan, (S)-isomer
ecadotril
N-(3-acetylmercapto-2-benzylpropanoyl)glycine benzyl ester
racecadotril
retorphan
sinorphan
Molecular FormulaC21H23NO4S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC(=O)SCC(CC1=CC=CC=C1)C(=O)NCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H23NO4S/c1-16(23)27-15-19(12-17-8-4-2-5-9-17)21(25)22-13-20(24)26-14-18-10-6-3-7-11-18/h2-11,19H,12-15H2,1H3,(H,22,25)
InChIKeyODUOJXZPIYUATO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Racecadotril (Acetorphan) Procurement Guide | CAS 81110-73-8 Antisecretory Antidiarrheal


Racecadotril (CAS 81110-73-8), also known as acetorphan, is an orally administered prodrug classified as a peripherally acting neutral endopeptidase (NEP; enkephalinase) inhibitor [1]. Unlike traditional opioid receptor agonists used for diarrhea management that primarily reduce intestinal motility, racecadotril exerts a pure antisecretory and proabsorptive effect by preventing the degradation of endogenous enkephalins in the intestinal mucosa [2]. This mechanism reduces pathological hypersecretion of water and electrolytes without affecting basal secretion or intestinal transit time [3]. The compound is listed in the European Pharmacopoeia (EP Monograph 2171) with a purity specification of 98.0–102.0% (dried substance) and is commercially available under trade names including Hidrasec and Tiorfan [4].

Racecadotril Technical Differentiation: Why Not All NEP Inhibitors or Antidiarrheals Are Interchangeable


Generic substitution among antidiarrheal agents or NEP inhibitors is scientifically unsound due to fundamental differences in molecular target engagement, active species pharmacology, and therapeutic index. Racecadotril is a prodrug that requires in vivo hydrolysis to its active metabolite thiorphan; the parent compound itself exhibits weak NEP inhibition (Ki = 4500 nM), whereas thiorphan demonstrates sub-nanomolar potency (Ki = 6.1 nM) [1]. This prodrug design confers peripheral restriction—thiorphan does not cross the blood-brain barrier, thereby avoiding central opioid effects that complicate the use of loperamide and other μ-opioid agonists [2]. Furthermore, racecadotril's pure antisecretory mechanism preserves intestinal motility, whereas loperamide's anti-motility action can precipitate rebound constipation and bacterial overgrowth [3]. Within the NEP inhibitor class, compounds such as the S-enantiomer ecadotril (sinorphan) and the non-prodrug thiorphan itself exhibit distinct pharmacokinetic profiles and tissue distribution that preclude simple interchangeability [4]. The following quantitative evidence delineates exactly where racecadotril possesses verifiable, procurement-relevant differentiation.

Racecadotril Evidence-Based Procurement Guide: Quantified Differentiation vs. Comparators


Racecadotril vs. Loperamide: Superior Safety Profile with Significantly Lower Rebound Constipation

In a randomized, double-masked, Phase 3 non-inferiority trial comparing racecadotril versus loperamide in 162 patients with acute radiation enteritis, racecadotril demonstrated a significantly lower incidence of rebound constipation. The primary endpoint of diarrhea resolution at 48 hours was similar between arms (racecadotril 84% vs. loperamide 86.4%; P = 0.66); however, the critical safety differentiation emerged in the constipation adverse event rate [1].

Antidiarrheal safety Radiation enteritis Clinical trial

Racecadotril vs. Loperamide: Meta-Analysis Demonstrates Superior Clinical Response in Infectious Diarrhea

A 2025 systematic review and meta-analysis aggregating randomized controlled trials comparing racecadotril to loperamide in adults with acute infectious diarrhea concluded that racecadotril significantly improved clinical response. The analysis, which employed a random-effects model, quantified the relative benefit [1].

Infectious diarrhea Clinical efficacy Meta-analysis

Prodrug vs. Active Metabolite: Racecadotril's Peripheral Restriction Confers CNS Safety Not Shared by Direct NEP Inhibitors

Racecadotril's molecular design as a benzyl ester prodrug is the defining feature that enables peripheral restriction of its active metabolite thiorphan. The parent compound undergoes rapid hydrolysis by esterases in the intestinal wall and plasma; the resulting thiorphan, a potent NEP inhibitor, is polar and does not cross the blood-brain barrier (BBB) [1]. This contrasts sharply with centrally penetrant NEP inhibitors and is a key differentiator from loperamide, which, despite P-glycoprotein efflux, can produce central opioid effects at supratherapeutic doses or in populations with compromised BBB integrity [2].

Blood-brain barrier Prodrug design CNS safety

Preclinical Potency Comparison: Racecadotril-Thiorphan vs. Direct NEP Inhibitors in Rodent Diarrhea Models

In the rat castor oil-induced acute secretory diarrhea model—a standard preclinical screening assay for antisecretory agents—oral administration of racecadotril produced dose-dependent antidiarrheal efficacy. Direct potency comparison to loperamide was quantified in terms of the equivalent effective dose [1].

Castor oil-induced diarrhea PGE2-induced secretion Preclinical efficacy

Pharmacokinetic Differentiation: Racecadotril Exhibits Rapid Conversion and Predictable Disposition in Mammalian Systems

Quantitative pharmacokinetic parameters for racecadotril have been established in both healthy and disease-state animal models. A 2022 study in neonatal Holstein calves determined key PK metrics following oral administration of 2.5 mg/kg racecadotril [1]. These data inform species selection and dosing considerations for veterinary research applications and provide a comparative baseline for formulation studies.

Pharmacokinetics Bioavailability Prodrug metabolism

Analytical Quality Differentiation: EP Monograph Specifications and Impurity Profiling

Racecadotril is subject to stringent quality specifications under the European Pharmacopoeia (Ph. Eur. Monograph 2171), which mandates a purity range of 98.0–102.0% (dried substance) and provides a validated HPLC method for related substances determination [1]. The monograph defines six specified impurities (A, C, E, F, G, and other unspecified impurities) with established relative retention times and system suitability criteria, enabling rigorous batch-to-batch consistency assessment [2].

Pharmacopoeial standards Impurity profiling Quality control

Racecadotril CAS 81110-73-8: Validated Research Applications and Procurement Scenarios


Clinical Trial Supply for Acute Infectious Diarrhea Studies in Adult Populations

The 2025 meta-analysis evidence establishing racecadotril's superior clinical response versus loperamide in infectious diarrhea [1] directly supports its selection as the active comparator or investigational agent in randomized controlled trials targeting acute infectious diarrhea. Procurement for such studies should specify EP-grade racecadotril with certificate of analysis documenting purity ≥98.0% and compliance with Ph. Eur. Monograph 2171 impurity limits [2]. The established PK profile—Tmax 0.75-1 h, half-life ~3 h—supports TID dosing regimens, simplifying clinical trial protocol design. Given the disease-state PK alterations observed in veterinary models , sponsor organizations should consider therapeutic drug monitoring substudies to confirm exposure in target populations.

Radiation Oncology Supportive Care: Antidiarrheal with Reduced Constipation Burden

The Phase 3 non-inferiority trial in acute radiation enteritis demonstrated that while racecadotril and loperamide achieved comparable diarrhea resolution rates (84% vs. 86.4%), racecadotril was associated with a 64.2% relative reduction in rebound constipation (6.2% vs. 17.3%, P = 0.028) [1]. This safety differentiation is clinically meaningful for patients undergoing pelvic radiotherapy, where constipation exacerbates radiation proctitis symptoms and impairs quality of life. Procurement for hospital formularies and oncology supportive care protocols should weight this constipation-sparing profile when selecting formulary antidiarrheal agents. The peripheral restriction of racecadotril's active metabolite thiorphan also eliminates the CNS concerns associated with loperamide in this polypharmacy population [2].

Veterinary Pharmacology Research: NEP Inhibition in Large Animal Diarrhea Models

The pharmacokinetic characterization of racecadotril in neonatal calves provides a validated foundation for veterinary research applications, particularly in studies of infectious diarrhea in ruminants. Key parameters—Cmax 377 ng/mL, Tmax 0.75 h, t1/2λz 4.70 h, AUC0-12 1674 h×ng/mL at 2.5 mg/kg PO—enable rational dose selection and sampling schedule design [1]. Importantly, the study documented that diarrheal disease state substantially alters racecadotril and thiorphan exposure, with detectable plasma concentrations limited to 0.25-1.5 h post-dose in infected calves versus the 12-h monitoring window in healthy animals. Researchers procuring racecadotril for veterinary studies should account for this disease-PK interaction when interpreting efficacy outcomes and designing comparative pharmacology experiments.

Analytical Reference Standard and Impurity Marker Sourcing for Quality Control

The European Pharmacopoeia monograph for racecadotril defines specific impurity markers (A, C, E, F, G) with established relative retention times under validated HPLC conditions (C18 column, phosphate buffer pH 2.5/acetonitrile gradient, 210 nm detection) [1]. Procurement of racecadotril for peak identification CRS (Chemical Reference Substance) containing impurities C, E, and F is essential for analytical method validation and batch release testing in GMP environments. Laboratories developing ANDA submissions or commercial production quality control protocols require EP/USP traceable reference standards to ensure compliance with ICH Q3A guidelines for impurity qualification. The compound's defined physical characteristics—white to almost white crystalline powder, mp 89°C, practically insoluble in water, freely soluble in methanol and methylene chloride [2]—provide additional identity verification parameters for incoming material inspection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Racecadotril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.